3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
The compound 3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a derivative of β-amino acids with a thiadiazole ring and a fluorophenyl group. This structure is related to various synthesized compounds that have shown antimicrobial activity and potential applications in agriculture and medicine .
Synthesis Analysis
The synthesis of related compounds involves the Hantzsch method, which is used to create derivatives with thiazole and aromatic substituents from N-phenyl-N-thiocarbamoyl-β-alanine . Additionally, the Gewald synthesis technique is employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is a related compound with a fluorophenyl group . Unexpected ring closure reactions have also been observed in the synthesis of similar compounds, leading to the formation of 1,3,4-thiadiazol-2-yl derivatives .
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of related compounds, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, and its binding to the human carbonic anhydrase enzyme . The thiadiazole ring is a key feature in these molecules, providing a scaffold for interaction with biological targets. The fluorophenyl group, as seen in related compounds, is positioned in the hydrophobic part of the binding pocket, suggesting a similar behavior for the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes interactions with enzymes such as carbonic anhydrase, where the thiadiazole-sulfonamide moiety binds to the zinc ion within the enzyme . The presence of the fluorophenyl group is likely to influence the binding affinity and specificity of the compound due to its electronegative nature and ability to engage in hydrophobic interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their antimicrobial activity, which is attributed to the presence of the thiadiazole ring and various substituents, including the fluorophenyl group . The crystal structure analysis provides insights into the stereochemistry and potential reactivity of these compounds . The antimicrobial activity of these compounds has been demonstrated against a range of microorganisms, indicating the potential for the compound to exhibit similar properties .
Scientific Research Applications
Antimicrobial Properties
Research on various derivatives of 1,3,4-thiadiazole compounds has revealed their significant antimicrobial properties. For instance, a study by Kariuki et al. (2022) demonstrated that a thiadiazole derivative exhibited antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to established antibiotics like ampicillin and vancomycin (Kariuki et al., 2022). Similarly, a study by Holla et al. (2003) on fluorine-containing thiadiazolotriazinones highlighted their potential as antibacterial agents, with many compounds showing promising activity in low concentrations (Holla et al., 2003).
Anticancer Activity
1,3,4-thiadiazole derivatives have also been explored for their anticancer properties. A study by Joseph et al. (2013) synthesized thiadiazole substituted thiazolidin-4-ones and evaluated their in vitro anti-proliferative activity on human breast adenocarcinoma cells. Some derivatives displayed significant activity, suggesting their potential in cancer treatment (Joseph et al., 2013). Rzeski et al. (2007) further investigated the anticancer activity of a specific 2-amino-1,3,4-thiadiazole derivative, noting its inhibitory effects on various cancer cell types, including those derived from nervous system cancers (Rzeski et al., 2007).
Application in Solar Cells
The use of thiadiazole derivatives in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs), has been researched. Cho et al. (2014) investigated the performance of organic dyes with fluorinated-benzothiadiazole spacers in DSSCs, finding enhanced short circuit current and open-circuit voltage compared to fluorine-free dyes (Cho et al., 2014).
Fluorescence Studies
1,3,4-Thiadiazole derivatives have been studied for their fluorescence properties. Budziak et al. (2019) conducted spectroscopic and theoretical investigations into the dual fluorescence effects of certain 1,3,4-thiadiazole compounds. These studies suggest the potential use of these compounds as fluorescence probes in biological and molecular medicine (Budziak et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-[5-[(2-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-7-3-1-2-4-8(7)14-11(19)12-16-15-9(20-12)5-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFNZIFXIBXUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150603 | |
Record name | 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(2-fluorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |
CAS RN |
1142202-72-9 | |
Record name | 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(2-fluorophenyl)amino]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(2-fluorophenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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